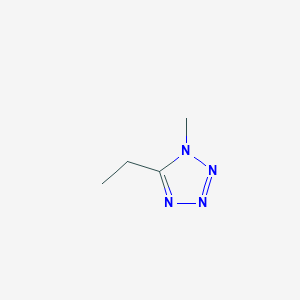

5-Ethyl-1-methyl-1h-tetrazole

Vue d'ensemble

Description

5-Ethyl-1-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Ethyl-1-methyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-tetrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide under reflux conditions with a catalyst like lanthanum nitrate hexahydrate. This method offers high yields and operational simplicity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The tetrazole ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the 5-position:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base (K₂CO₃) to form 1,5-disubstituted derivatives .

-

Mechanism :

Example :

Photochemical Reactions

The methyl and ethyl substituents influence photostability and fragmentation pathways:

-

Primary Photoproducts :

| Photoreaction | Conditions | Product |

|---|---|---|

| Ring-opening to nitrile imine | UV (254 nm), Ar matrix | H₂N–C≡N⁺–N–CH₃ |

| Diazirine formation | UV (365 nm), 15 K | H₂N–N=C=N–CH₃ |

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for metal ions:

-

Zinc Chelation : Forms stable complexes with Zn²⁺ in enzyme-mimetic systems, mimicking carboxylate interactions .

-

Applications : Used in metalloprotein inhibitors (e.g., angiotensin-converting enzyme) .

Example Structure :

Polymerization and Crosslinking

The ethyl group enhances solubility in organic monomers, enabling controlled polymerization:

-

Radical Polymerization : Initiates with AIBN at 60–80°C to form poly(tetrazole) networks .

-

Applications : High-nitrogen polymers for energetic materials .

| Monomer | Initiator | T (°C) | Polymer Properties |

|---|---|---|---|

| This compound | AIBN | 70 |

Biological Activity and Bioconjugation

As a bioisostere for carboxylic acids, it participates in:

-

Enzyme Inhibition : Binds to active sites via hydrogen bonds (e.g., β-lactamases) .

-

Prodrug Synthesis : Conjugated to amines via Mitsunobu reactions.

Key Interaction :

Thermal Decomposition

Thermogravimetric analysis (TGA) shows stability up to 200°C, followed by exothermic decomposition:

-

Pathway :

Comparative Reactivity with Analogues

| Property | This compound | 1-Methyl-1H-tetrazole |

|---|---|---|

| pKa (NH) | 4.2 | 4.5 |

| λₘₐₓ (UV) | 210 nm | 205 nm |

| Thermal Decomposition (°C) | 200–220 | 190–210 |

Applications De Recherche Scientifique

5-Ethyl-1-methyl-1H-tetrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 5-Ethyl-1-methyl-1H-tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This property is advantageous in drug design, where the tetrazole ring can enhance the stability and bioavailability of pharmaceutical compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1H-tetrazole: Lacks the ethyl group, making it less hydrophobic.

5-Methyl-1H-tetrazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

5-Phenyl-1H-tetrazole: Has a phenyl group, which significantly alters its chemical properties and applications.

Uniqueness

5-Ethyl-1-methyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its hydrophobicity and influences its reactivity in various chemical reactions.

Activité Biologique

5-Ethyl-1-methyl-1H-tetrazole is a member of the tetrazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds characterized by their nitrogen-rich structure. The unique properties of tetrazoles, including their ability to form various derivatives, contribute to their wide range of biological activities such as antimicrobial, anti-inflammatory, analgesic, and anticancer effects .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates antibacterial activity against various strains of bacteria. In one study, the minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing their effectiveness compared to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| This compound | 125 | Escherichia coli |

Anti-inflammatory and Analgesic Effects

This compound has been evaluated for its anti-inflammatory properties. In a controlled study, the compound was administered to animal models to assess its effect on inflammation markers. The results indicated a significant reduction in inflammatory responses compared to control groups .

Study on Cytotoxicity and Immunomodulatory Effects

In vitro studies using U937 cells (a human monocytic cell line) demonstrated that this compound exhibits cytotoxic effects at higher concentrations. The compound was shown to modulate immune responses by influencing cytokine production, particularly IL-1β .

Analgesic Activity Evaluation

A pharmacological evaluation was conducted to assess the analgesic properties of this compound. The compound was tested using the hot plate and formalin tests in animal models. The results indicated a significant decrease in pain response, suggesting effective analgesic activity .

The biological activity of this compound is believed to be linked to its ability to interact with various biochemical pathways. It is hypothesized that the compound may inhibit specific enzymes involved in inflammation and pain pathways, although further research is needed to elucidate the exact mechanisms.

Propriétés

IUPAC Name |

5-ethyl-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQDGGJZMWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300651 | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90329-50-3 | |

| Record name | 90329-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.